molecular formula C10H11IN2 B609616 NNMTi CAS No. 42464-96-0

NNMTi

Katalognummer B609616
CAS-Nummer: 42464-96-0
Molekulargewicht: 286.1165
InChI-Schlüssel: JPEZFBFIRRAFNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NNMTi is a potent nicotinamide N-methyltransferase (NNMT) inhibitor . It selectively binds to the NNMT substrate-binding site residues . NNMTi promotes myoblast differentiation in vitro and enhances fusion and regenerative capacity of muscle stem cells (muSCs) in aged mice .


Molecular Structure Analysis

The molecular formula of NNMTi is C10H11IN2 . Its molecular weight is 286.11 . The chemical name is 5-Amino-1-methylquinolinium iodide .


Physical And Chemical Properties Analysis

NNMTi has a molecular weight of 286.11 and its molecular formula is C10H11IN2 . It is soluble to 100 mM in DMSO .

Wissenschaftliche Forschungsanwendungen

Obesity Treatment

NNMTi has been investigated as a potential treatment for obesity . In a study, treatment with NNMTi combined with a low-fat diet promoted dramatic whole-body adiposity and weight loss in diet-induced obese (DIO) mice . This treatment rapidly normalized these measures to age-matched lean animals .

Body Composition Normalization

Combined with a lean diet substitution, NNMTi treatment accelerated and improved body weight and fat loss, increased whole-body lean mass to body weight ratio, reduced liver and epididymal white adipose tissue weights, decreased liver adiposity, and improved hepatic steatosis . Importantly, this combined treatment normalized body composition and liver adiposity parameters to levels observed in age-matched lean diet control mice .

Metabolic Benefits Enhancement

NNMTi treatment combined with a lean diet substitution enhanced metabolic benefits in obese mice . It produced a unique metabolomic signature in adipose tissue, with predominant increases in ketogenic amino acid abundance and alterations to metabolites linked to energy metabolic pathways .

Microbiome Alteration

NNMTi treatment combined with a low-fat diet established a distinct microbiome in DIO mice . The cecal microbiomes of DIO mice treated with NNMTi and a low-fat diet were comparable to the microbiomes of age-matched lean counterparts and distinct from microbiomes of DIO mice maintained on a high-fat Western diet or subjected to a low-fat diet switch alone .

Cancer Therapy

NNMTi has been introduced as a potential application in cancer therapy . The diagnostic value of NNMT in various tumors has been summarized, and the potential mechanisms of NNMT promotion of cancer progression have been focused on .

Zukünftige Richtungen

NNMTi is seen as a promising therapeutic target for the treatment of cancer . It has also been suggested that NNMTi could be used to improve skeletal muscle regenerative capacity and functional recovery after musculoskeletal injury in older adults .

Eigenschaften

IUPAC Name

1-methylquinolin-1-ium-5-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEZFBFIRRAFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C(C=CC=C21)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NNMTi

Q & A

Q1: How do NNMTis exert their effects on cancer cells?

A: NNMTis target the metabolic enzyme nicotinamide N-methyltransferase (NNMT), which is often overexpressed in various cancers, including clear cell renal cell carcinoma (ccRCC) []. NNMT plays a crucial role in glutamine utilization by cancer cells, a process essential for their growth and survival. By inhibiting NNMT, these inhibitors disrupt glutamine metabolism, leading to intracellular glutamine accumulation and negatively impacting mitochondrial function, ultimately inhibiting tumor cell viability [].

Q2: What is the connection between NNMT and cancer stem cells?

A: Research suggests that NNMT plays a role in maintaining cancer stem cells (CSCs), specifically those marked by AQP5 (aquaporin 5) in gastric cardia adenocarcinoma (GCA) []. High NNMT expression was observed in AQP5+ cells, and overexpression of NNMT in GCA organoids increased the proportion of these cells, promoting sphere-forming ability and clonogenicity []. This indicates NNMT's potential role in driving stemness in certain cancer types.

Q3: How does NNMT inhibition affect the metabolic profile of cancer cells?

A: Inhibiting NNMT leads to a build-up of intracellular glutamine and negatively affects mitochondrial function. Studies show that while NNMT depletion doesn't directly impact glycolysis or glutathione metabolism, it triggers an upregulation of genes associated with glycolysis, oxidative phosphorylation, and apoptosis pathways []. This suggests a complex metabolic rewiring within the cancer cells in response to NNMT inhibition.

Q4: Can NNMTis be combined with other therapies for enhanced efficacy?

A: Research suggests that NNMTis can potentially synergize with other anti-cancer agents. For example, combining NNMTis with inhibitors of glycolysis (e.g., 2-deoxy-D-glucose) and glutamine metabolism (e.g., BPTES) demonstrated enhanced inhibition of cell viability in ccRCC cell lines and patient-derived models []. This highlights the potential of NNMTis as part of combination therapies for improved treatment outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.